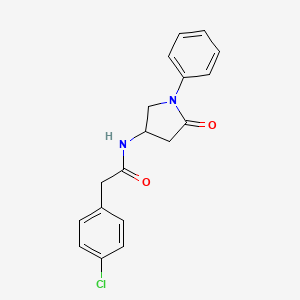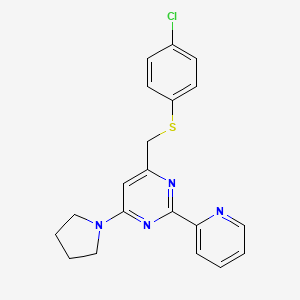
2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as CPOP and is synthesized through a complex chemical process.
Scientific Research Applications
Environmental Impact and Remediation
Municipal Solid Waste Incineration (MSWI) : Chlorophenols (CP) have been identified as major precursors of dioxins in thermal processes, including MSWI. Research suggests a correlation between CP concentrations and the formation of dioxins, highlighting the environmental impact of chlorophenol precursors in waste incineration processes and the necessity for effective air pollution control devices (Peng et al., 2016).
Biodegradation and Environmental Protection : Studies on acetaminophen, a related compound, emphasize the importance of adsorptive removal from water to mitigate environmental impacts. Advanced materials such as ZnAl/biochar demonstrate high potential for removing pollutants, suggesting strategies for water purification and environmental protection from pharmaceutical contaminants (Igwegbe et al., 2021).
Biological and Toxicological Effects
Toxic Effects on Aquatic Life : Chlorophenols can accumulate in aquatic organisms, leading to oxidative stress, immune system alteration, endocrine disruption, and potentially fostering cancer-prone environments. This underlines the ecological risk posed by chlorophenols to aquatic ecosystems and the importance of understanding their toxic mechanisms (Ge et al., 2017).
Herbicide Behavior and Microbial Biodegradation : Research on 2,4-D, a herbicide related to chlorophenols, underscores the role of microorganisms in degrading environmental pollutants. This highlights the potential for bioremediation strategies to address agricultural chemical pollution and safeguard environmental health (Magnoli et al., 2020).
Pharmacological Profile Improvement
Stereochemistry and Pharmacology : Studies on the stereochemistry of phenylpiracetam, a compound structurally related to the target molecule, demonstrate the influence of stereoisomers on pharmacological properties. This research can inform the development of more effective and safer pharmaceutical agents by understanding the relationship between molecular structure and biological activity (Veinberg et al., 2015).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-14-8-6-13(7-9-14)10-17(22)20-15-11-18(23)21(12-15)16-4-2-1-3-5-16/h1-9,15H,10-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHSMAGDWQPRBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(3-methylbutyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N'-{[4-(dimethylamino)phenyl]methylene}-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B2953439.png)





![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)


![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)

